molecular formula C17H18Cl2N2O5S B6059380 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide

5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide

Cat. No. B6059380
M. Wt: 433.3 g/mol
InChI Key: WDIFDVSDFCTWBT-UHFFFAOYSA-N
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Description

5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide, also known as BIS-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. BIS-1 is a sulfonamide-based compound that has been identified as a potent inhibitor of protein-protein interactions. In

Mechanism of Action

The mechanism of action of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide involves the disruption of the interaction between the transcription factor and its coactivator. 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide binds to the coactivator binding site on the transcription factor, preventing the coactivator from binding. This results in the inhibition of the transcription factor's activity, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide has been shown to inhibit the activation of NF-κB and HIF-1α, which play key roles in inflammation, cancer, and angiogenesis. Inhibition of these transcription factors can lead to the inhibition of downstream signaling pathways, which can result in the inhibition of cell proliferation, invasion, and migration. 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide is its specificity for the coactivator binding site on the transcription factor. This specificity allows for the selective inhibition of specific transcription factors, which can be useful in studying their roles in various diseases. However, one of the limitations of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide. One direction is the development of more potent and selective inhibitors of specific transcription factors. Another direction is the investigation of the potential use of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide in combination with other therapies, such as chemotherapy and radiation therapy. Additionally, the investigation of the potential use of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide in the treatment of other diseases, such as autoimmune diseases and cardiovascular diseases, is an area of future research.

Synthesis Methods

The synthesis method of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide involves the reaction of 2,4-dichloro-N-phenylbenzamide with bis(2-hydroxyethyl)amine in the presence of sulfuric acid. The reaction takes place at room temperature and the product is obtained after purification using column chromatography. The yield of the product is around 50%.

Scientific Research Applications

5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide has been identified as a potential inhibitor of protein-protein interactions. It has been shown to inhibit the interaction between the transcription factor NF-κB and its coactivator CBP/p300. This interaction is crucial for the activation of NF-κB, which plays a key role in inflammation and cancer. 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide has also been shown to inhibit the interaction between the transcription factor HIF-1α and its coactivator p300. This interaction is crucial for the activation of HIF-1α, which plays a key role in angiogenesis and cancer.

properties

IUPAC Name

5-[bis(2-hydroxyethyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O5S/c18-14-11-15(19)16(27(25,26)21(6-8-22)7-9-23)10-13(14)17(24)20-12-4-2-1-3-5-12/h1-5,10-11,22-23H,6-9H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIFDVSDFCTWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[bis(2-hydroxyethyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide

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